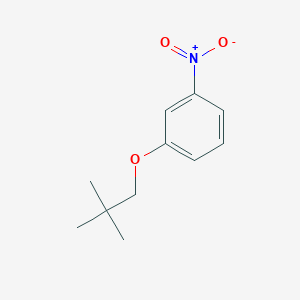
1-Chloro-3-methoxy-5-nitro-2-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-methoxy-5-nitro-2-propoxybenzene is an organic compound with the molecular formula C10H12ClNO4 and a molecular weight of 245.66 g/mol . It is a derivative of benzene, characterized by the presence of chloro, methoxy, nitro, and propoxy substituents on the benzene ring.
Méthodes De Préparation
The synthesis of 1-Chloro-3-methoxy-5-nitro-2-propoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-3-methoxy-2-propoxybenzene, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-3-methoxy-5-nitro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy and propoxy groups can undergo oxidation under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3-methoxy-5-nitro-2-propoxybenzene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-methoxy-5-nitro-2-propoxybenzene involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The nitro group can participate in redox reactions, while the chloro, methoxy, and propoxy groups can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-3-methoxy-5-nitro-2-propoxybenzene include:
1-Chloro-2-methoxy-5-nitro-3-propoxybenzene: Differing in the position of the methoxy and propoxy groups.
1-Chloro-3-methoxy-4-nitro-2-propoxybenzene: Differing in the position of the nitro group.
These compounds share similar structural features but may exhibit different chemical reactivity and biological activity due to the positional differences of the substituents.
Propriétés
IUPAC Name |
1-chloro-3-methoxy-5-nitro-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-3-4-16-10-8(11)5-7(12(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGKXUVTQWMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)methyl]-2-nitrobenzene](/img/structure/B8028343.png)










![[(2-Chloro-6-nitrophenyl)methyl]diethylamine](/img/structure/B8028429.png)
